2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their significant biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group enhances its pharmacological properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid typically involves the condensation of 2-aminopyridine with 2-fluorobenzaldehyde, followed by cyclization and carboxylation. One common method includes:
Cyclization: The intermediate formed undergoes cyclization to form the imidazo[1,2-A]pyridine core.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: The parent compound without the fluorophenyl group.
2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid: A similar compound with a chlorophenyl group instead of a fluorophenyl group.
2-(2-Methylphenyl)imidazo[1,2-A]pyridine-3-carboxylic acid: A similar compound with a methylphenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it a more potent and selective compound compared to its analogues .
Properties
Molecular Formula |
C14H9FN2O2 |
---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
2-(2-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9FN2O2/c15-10-6-2-1-5-9(10)12-13(14(18)19)17-8-4-3-7-11(17)16-12/h1-8H,(H,18,19) |
InChI Key |
PLLNCMXHUBJQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C=CC=CC3=N2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.